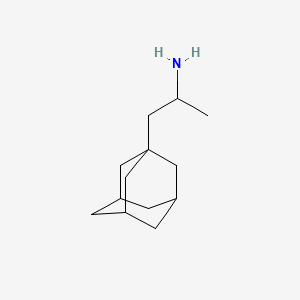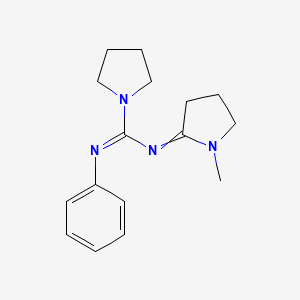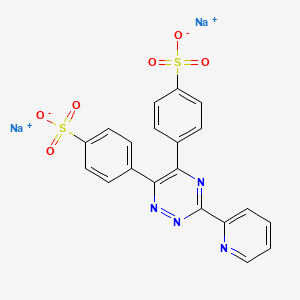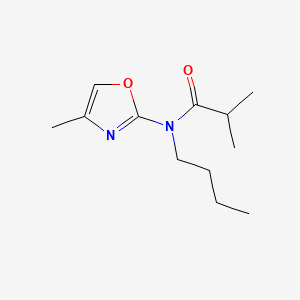
Rhodilunancin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodilunancin A is a natural product found in Streptomyces olindensis, Streptomyces, and Streptomyces violaceus with data available.
Wissenschaftliche Forschungsanwendungen
Molecular Basis and Mode of Action
Bicyclomycin (1), a clinically useful antibiotic, exhibits activity against a broad spectrum of Gram-negative bacteria and the Gram-positive bacterium Micrococcus luteus. It's known for treating diarrhea in humans and bacterial diarrhea in calves and pigs. Bicyclomycin's unique structure and novel mechanism of action involve targeting the rho transcription termination factor in Escherichia coli. This inhibition disrupts the rho molecular machinery, leading to overproduction of proteins and a toxic effect on the cells (Kohn & Widger, 2005).
Structural Mechanism of Inhibition
Rho, a hexameric RNA/DNA helicase/translocase, plays a crucial role in terminating transcription of select genes in bacteria. Bicyclomycin acts as a noncompetitive inhibitor of ATP turnover to disrupt this process. Studies have shown that Bicyclomycin and its derivatives interact with Rho at a pocket adjacent to the ATP and RNA binding sites, preventing ATP turnover and thus inhibiting the transcription termination process (Skordalakes et al., 2005).
Therapeutic Potential of ROCK Inhibitors
Rho kinases (ROCKs) are part of the serine-threonine family, and their inhibition affects many downstream substrates. ROCK inhibitors like fasudil have shown potential in treating a variety of pathological conditions such as asthma, cancer, erectile dysfunction, glaucoma, insulin resistance, and kidney failure. Clinical use of ROCK inhibitors in Japan and China for cerebral vasospasm and glaucoma treatment highlights their therapeutic potential (Feng et al., 2016).
Role in Diabetic Nephropathy
Targeting RhoA/ROCK signaling has been proposed as a novel approach to treating diabetic nephropathy. Pharmacological blockade of this pathway ameliorates the progression of diabetic nephropathy, indicating a critical role for RhoA/ROCK activation in its pathogenesis (Kolavennu et al., 2008).
Antibiotic Use and Resistance Patterns
Research on cultural dimensions relevant to antibiotic use in Europe shows that Power Distance is associated with antibiotic use, suggesting cultural aspects play a significant role in explaining cross-national differences in antibiotic use. This highlights the importance of considering cultural factors in antibiotic prescription and consumption patterns (Deschepper et al., 2008).
Eigenschaften
CAS-Nummer |
96705-22-5 |
|---|---|
Produktname |
Rhodilunancin A |
Molekularformel |
C40H53NO13 |
Molekulargewicht |
755.8 g/mol |
IUPAC-Name |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO13/c1-7-40(48)16-15-22-31(37(47)33-32(35(22)45)36(46)30-21(34(33)44)9-8-10-25(30)43)39(40)54-29-17-23(41(5)6)38(20(4)51-29)53-28-14-12-26(19(3)50-28)52-27-13-11-24(42)18(2)49-27/h8-10,18-20,23-24,26-29,38-39,42-43,45,47-48H,7,11-17H2,1-6H3/t18-,19-,20-,23-,24-,26-,27-,28-,29-,38+,39+,40+/m0/s1 |
InChI-Schlüssel |
HBOXKYFBCPFWOK-RIYWTIGOSA-N |
Isomerische SMILES |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Kanonische SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Andere CAS-Nummern |
96705-22-5 |
Synonyme |
cosmomycin A rhodilunancin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





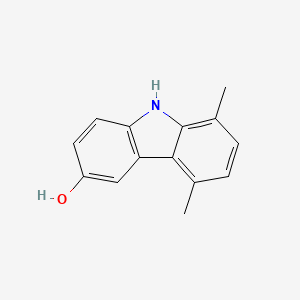
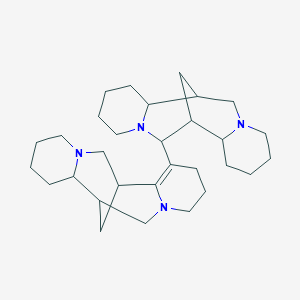
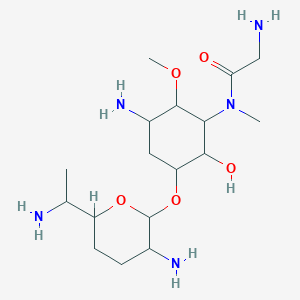
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B1204861.png)
![Bis[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] hydrogen phosphate](/img/structure/B1204862.png)

